リケニン

概要

説明

It is a mixed-linkage glucan, consisting of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds . This compound has been studied since the mid-20th century and is known for its unique structural properties and various applications.

科学的研究の応用

Pharmaceutical Applications

Lichenin exhibits several bioactive properties that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Lichenin has shown promising results against various pathogens. Studies indicate that lichen-derived compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Antioxidant Properties : The antioxidant activity of lichenin is significant, as it can scavenge free radicals and reduce oxidative stress in biological systems. This property is essential for developing supplements aimed at preventing oxidative damage in cells .

- Anti-cancer Potential : Research has highlighted the role of lichen metabolites, including lichenin, in photoprotection and anti-cancer activities. Compounds derived from lichens have been investigated for their efficacy against melanoma and other cancer types due to their ability to inhibit tumor growth .

Agricultural Applications

Lichenin's role extends to agriculture, where it is utilized as a biocontrol agent:

- Biopesticides : Lichenin has been studied for its potential use in biopesticides. Its antimicrobial properties can help control plant pathogens without the adverse effects associated with synthetic pesticides. This application supports sustainable agricultural practices by reducing chemical inputs .

- Soil Health Improvement : As a natural polysaccharide, lichenin contributes to soil structure and fertility. It can enhance water retention and nutrient availability in soils, promoting healthier plant growth .

Biotechnological Innovations

The advancements in biotechnology have opened new avenues for utilizing lichenin:

- Nanoparticle Fabrication : Lichens have been explored as a source for synthesizing nanoparticles due to their reducible activity. Lichenin can be involved in the production of metal and metal oxide nanoparticles, which have applications in medicine and environmental remediation .

- Edible Vaccines Development : Recent studies indicate that lichen-derived compounds might be utilized in the development of edible vaccines. The immunogenic properties of lichenin could be harnessed to create novel vaccine delivery systems .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of lichen extracts containing lichenin against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, suggesting that lichenin could serve as a natural alternative to conventional antibiotics.

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity of various lichen species showed that extracts rich in lichenin exhibited high radical scavenging activity using assays like DPPH and ORAC. This suggests potential applications in dietary supplements aimed at reducing oxidative stress.

Case Study 3: Biocontrol Applications

Field trials using lichen-based biopesticides demonstrated effective control of fungal diseases in crops while maintaining soil health. These findings support the use of lichenin as a sustainable agricultural practice.

Data Table: Summary of Lichenin Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |

| Antioxidants | High radical scavenging activity | |

| Anti-cancer | Inhibits tumor growth in melanoma | |

| Agriculture | Biopesticides | Reduces plant pathogens without chemicals |

| Soil health improvement | Enhances soil fertility and water retention | |

| Biotechnology | Nanoparticle synthesis | Capable of fabricating metal nanoparticles |

| Edible vaccines | Potential immunogenic properties identified |

作用機序

Target of Action

Lichenin, also known as Lichenan or AC1L96YH, is a complex glucan found in certain species of lichens . It primarily targets organisms that consume lichens, such as reindeers and northern flying squirrels . These organisms utilize lichenin as an important carbohydrate source . Lichenin also plays a significant role in various ecosystem functions, such as rock decomposition, soil formation, carbon, and nitrogen fixation .

Mode of Action

It is known that lichenin, a mixed-linkage glucan, consists of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds . This unique structure allows it to be utilized as a carbohydrate source by certain organisms .

Biochemical Pathways

Lichenin is involved in the hydrolysis process, where it is broken down by enzyme preparations from malted barley and Rhizopus arrhizus . During this process, the enzyme initially releases G3 from the substrate and subsequently converts the intermediate into an equivalent amount of glucose and G2 as end products .

Pharmacokinetics

It is known that lichenin can be extracted by digesting iceland moss in a cold, weak solution of carbonate of soda for some time, and then boiling . By this process, the lichenin is dissolved and on cooling separates as a colorless jelly .

Result of Action

The molecular mechanism of cell death by lichen compounds, which may include lichenin, involves cell cycle arrest, apoptosis, necrosis, and inhibition of angiogenesis . These compounds often demonstrate significant inhibitory activity against various pathogenic bacteria and cancer cell lines at very low concentrations .

Action Environment

The action of lichenin is influenced by various environmental factors. Seasonal fluctuations in growth in the field often correlate best with changes in average or total rainfall or frequency of rain events through the year . In some regions of the world, temperature is also an important climatic factor influencing growth . Interactions between microclimatic factors such as light intensity, temperature, and moisture are particularly important in determining local differences in growth especially in relation to aspect and slope of rock surface, or height on a tree .

生化学分析

Biochemical Properties

Lichenin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the β-1,3 and β-1,4 glycosidic bonds that make up its structure . These bonds allow Lichenin to interact with other molecules in unique ways, contributing to its biochemical properties.

Cellular Effects

Lichenin has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, crude lichen extracts and various isolated lichen compounds often demonstrate significant inhibitory activity against various pathogenic bacteria and cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of Lichenin is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular mechanism of cell death by lichen compounds includes cell cycle arrest, apoptosis, necrosis, and inhibition of angiogenesis .

Temporal Effects in Laboratory Settings

The effects of Lichenin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

Lichenin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Lichen secondary metabolites are derived from three chemical pathways: acetate-polymalonate pathway, shikimic acid pathway, and mevalonic acid pathway .

Transport and Distribution

It is known that the placement of fungus and photosynthetic partner in lichen thallus is generally under two different types .

Subcellular Localization

It is known that the texture of thallus is surrounded by the upper and/or lower cortex, formed by tightly packing the outer fungal hypha .

準備方法

Synthetic Routes and Reaction Conditions: LICHENIN can be extracted from lichens by digesting the lichen material in a cold, weak solution of carbonate of soda, followed by boiling. This process dissolves the lichenan, which then separates as a colorless jelly upon cooling .

Industrial Production Methods: In industrial settings, lichenan is often hydrolyzed using lichenase enzymes. These enzymes specifically cleave the β-1,4 glycosidic bonds adjacent to the 3-O-glucopyranose residues, resulting in the production of oligosaccharides . The hydrolysis efficiency can be enhanced by using auxiliary proteins such as SpyCatcher, which promotes the interaction between lichenase and lichenan .

化学反応の分析

Types of Reactions: LICHENIN undergoes hydrolysis reactions, primarily catalyzed by lichenase enzymes. These reactions break down the polysaccharide into smaller oligosaccharides .

Common Reagents and Conditions: The hydrolysis of lichenan typically involves the use of lichenase enzymes under optimal conditions, such as specific pH and temperature settings. The presence of carbohydrate-binding modules (CBMs) and lytic polysaccharide monooxygenases (LPMOs) can further enhance the hydrolysis efficiency .

Major Products: The primary products of lichenan hydrolysis are oligosaccharides, including trisaccharides and tetrasaccharides . These products have various applications, including use as special nutrients for lactic bacteria .

類似化合物との比較

LICHENIN is unique due to its mixed-linkage structure, consisting of both β-1,3 and β-1,4 glycosidic bonds . Similar compounds include:

Cellulose: A linear polysaccharide with β-1,4 glycosidic bonds.

Xylan: A polysaccharide with a backbone of β-1,4-linked xylose residues.

Glucomannan: A polysaccharide with β-1,4-linked glucose and mannose residues.

LICHENIN’s unique structure allows it to be specifically targeted by lichenase enzymes, making it valuable for various biotechnological applications .

生物活性

Lichenin is a polysaccharide derived from certain lichen species, particularly those belonging to the genus Lobaria and Peltigera. It is primarily composed of β-D-glucose units and exhibits a range of biological activities that have garnered significant interest in both pharmacological and agricultural applications. This article provides a detailed overview of the biological activity of lichenin, supported by research findings, case studies, and data tables.

Structure and Composition

Lichenin is classified as a β-glucan, characterized by its unique structural properties. The polysaccharide consists mainly of linear chains of glucose residues linked by β-1,3 and β-1,4 glycosidic bonds. This structure contributes to its biological functionalities, including immunomodulatory and antimicrobial properties.

1. Antimicrobial Activity

Lichenin has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that lichenin exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Lichenin Against Various Pathogens

2. Anticancer Activity

Research indicates that lichenin possesses anticancer properties. In vitro studies have assessed its effects on various cancer cell lines, including human colon carcinoma (LS174), lung carcinoma (A549), and malignant melanoma (Fem-x). The results showed that lichenin had IC50 values ranging from 11.61 to 47.06 µg/ml, indicating significant cytotoxicity against these cancer cells .

Table 2: Anticancer Activity of Lichenin on Different Cell Lines

3. Immunomodulatory Effects

Lichenin has been shown to enhance immune responses. It acts as an immunomodulator by stimulating the proliferation of lymphocytes and the production of cytokines, which are crucial for immune function. This property suggests potential applications in immunotherapy and preventive medicine .

Case Studies

- Antimicrobial Efficacy in Agricultural Applications : A study evaluated the use of lichenin as a biopesticide in organic farming. The results indicated that lichenin effectively reduced the incidence of fungal infections in crops without harming beneficial microorganisms in the soil .

- Therapeutic Potential in Cancer Treatment : Clinical trials have explored the use of lichenin as an adjunct therapy in cancer treatment protocols, demonstrating improved patient outcomes when combined with conventional therapies .

特性

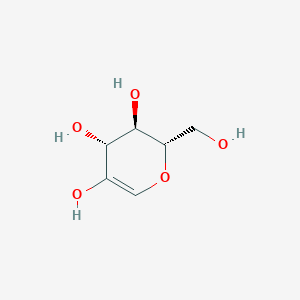

IUPAC Name |

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4-10H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKKSSKKIOZUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。